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  • Product: 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione
  • CAS: 36980-85-5

Core Science & Biosynthesis

Foundational

Physicochemical properties of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione

An In-depth Technical Guide to the Physicochemical Properties of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 5-acetyl-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione (CAS No: 36980-85-5), a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's chemical identity, computed properties, and the experimental methodologies required for its empirical characterization. By integrating established analytical principles with detailed, field-proven protocols, this guide serves as an authoritative resource for the synthesis, characterization, and application of this molecule.

Chemical Identity and Structure

The foundational step in any chemical analysis is the unambiguous confirmation of the molecule's identity and core structure. 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione is a derivative of uracil, featuring a methyl group at the N1 position and an acetyl group at the C5 position.

IdentifierValueSource
IUPAC Name 5-acetyl-1-methylpyrimidine-2,4-dione[2]
CAS Number 36980-85-5[2]
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.152 g/mol [2]
Canonical SMILES CC(=O)C1=CN(C(=O)NC1=O)C[2]
InChI Key OYKQQRQCAQEWSH-UHFFFAOYSA-N[2]
Synonyms 5-ACETYL-1-METHYL-1H-PYRIMIDINE-2,4-DIONE, 5-Acetyl-1-methyldihydro-2,4(1H,3H)-pyrimidinedione[2]

Computed Physicochemical Properties

Computational models provide valuable in silico predictions that guide experimental design and help anticipate a compound's behavior. These properties are critical in early-stage drug discovery for evaluating drug-likeness and potential pharmacokinetic profiles.

PropertyPredicted ValueSignificance in Drug Development
Topological Polar Surface Area (TPSA) 66.5 ŲInfluences membrane permeability and oral bioavailability.[2]
Hydrogen Bond Donor Count 1Affects solubility and receptor binding interactions.[2]
Hydrogen Bond Acceptor Count 3Affects solubility and receptor binding interactions.[2]
Rotatable Bond Count 1Relates to conformational flexibility and binding entropy.[2]
Complexity 293An indicator of the intricacy of the molecular structure.[2]

Experimental Physicochemical Analysis

While computational data is useful for prediction, empirical data is the gold standard for characterization. This section details the core physicochemical properties and the protocols to determine them.

Physical State and Appearance

Based on related pyrimidine structures like 5-acetyluracil, the compound is expected to be a solid, likely a powder, at standard temperature and pressure.[3]

Melting Point Analysis

The melting point is a critical indicator of purity. For the closely related compound 5-acetyluracil (CAS 6214-65-9), the melting point is reported to be approximately 278-294 °C, with decomposition.[3][4] The N1-methylation in the target compound may slightly alter this value, but it serves as a reasonable estimate.

Protocol 3.2.1: Determination of Melting Point via Capillary Method

  • Principle and Rationale: This method relies on visually observing the temperature range over which the solid-to-liquid phase transition occurs. A sharp melting range (typically < 2 °C) is indicative of high purity. The use of a calibrated digital melting point apparatus ensures accuracy and reproducibility.

  • Methodology:

    • Ensure the melting point apparatus is calibrated using certified standards (e.g., vanillin, caffeine).

    • Finely powder a small, dry sample of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione.

    • Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube into the heating block of the apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.

    • Once within 20 °C of the expected temperature, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂).

    • The melting range is reported as T₁ - T₂.

    • Perform the measurement in triplicate to ensure consistency.

Solubility Profile

Protocol 3.3.1: Equilibrium Solubility Determination (Shake-Flask Method)

  • Principle and Rationale: This is the benchmark method for determining thermodynamic solubility. An excess of the solid compound is agitated in a solvent for an extended period to ensure equilibrium is reached between the dissolved and undissolved states. Quantifying the concentration of the supernatant provides the solubility value.

  • Methodology:

    • Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a glass vial.

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. A duration of 24 hours is often sufficient to reach equilibrium.

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids.

    • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Protocol 4.4.1).

    • Express the solubility in units such as mg/mL or µM.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for structural elucidation, identification, and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the atomic framework of a molecule.

  • ¹H NMR Predictions:

    • A singlet corresponding to the three protons of the acetyl methyl group (CH₃-C=O).

    • A singlet corresponding to the three protons of the N-methyl group (N-CH₃).

    • A singlet for the lone proton on the pyrimidine ring (C6-H).

    • A broad singlet for the N-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR Predictions:

    • Signals for the two carbonyl carbons (C2 and C4).

    • Signals for the two olefinic carbons of the pyrimidine ring (C5 and C6).

    • A signal for the acetyl carbonyl carbon.

    • Signals for the acetyl methyl and N-methyl carbons.

Protocol 4.1.1: Acquisition of ¹H and ¹³C NMR Spectra

  • Principle and Rationale: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radio waves, the unique electronic environment of each nucleus can be mapped, revealing connectivity and structural details. Deuterated solvents (e.g., DMSO-d₆, CDCl₃) are used to avoid overwhelming solvent signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for chemical shift referencing.

  • Methodology:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good starting choice for this structure) in a standard 5 mm NMR tube.

    • Add a small amount of TMS as an internal standard.

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

    • Process the data (Fourier transform, phase correction, baseline correction) and assign the peaks based on predicted chemical shifts and coupling patterns (if any).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of a compound and for quantitative analysis.

Protocol 4.2.1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

  • Principle and Rationale: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the column and thus have longer retention times. A gradient elution, where the percentage of organic solvent is increased over time, is effective for separating compounds with a range of polarities. UV detection is suitable as the pyrimidinedione ring is a strong chromophore.

  • Methodology:

    • System Preparation:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).

      • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

      • Flow Rate: 1.0 mL/min.

      • Detector: UV-Vis detector set at a wavelength of maximum absorbance (e.g., determined by UV-Vis scan, likely around 260-280 nm).

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 5% B

      • 19-25 min: Re-equilibrate at 5% B

    • Analysis: Inject 5-10 µL of the sample solution. Record the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Key Workflow Visualizations

Visualizing experimental workflows provides a clear, at-a-glance understanding of the logical processes involved in characterization.

G cluster_0 Physicochemical Characterization Workflow A Synthesis & Purification B Identity Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, >95%) B->C D Solubility Determination (Shake-Flask) C->D If pure E Melting Point Analysis (Purity Indicator) C->E If pure F pKa Determination (Potentiometric Titration) C->F If pure G Full Spectroscopic Profile (IR, UV-Vis) C->G If pure H Final Characterization Report D->H E->H F->H G->H

Caption: A logical workflow for the comprehensive physicochemical characterization of a synthesized compound.

G cluster_1 RP-HPLC Method Development A Select Column (e.g., C18, C8) B Select Mobile Phase (e.g., ACN/H₂O, MeOH/H₂O) A->B C Optimize Gradient (Scouting Run) B->C D Fine-tune Flow Rate & Temp (Peak Shape & Resolution) C->D E Method Validation (Linearity, Precision, Accuracy) D->E F Routine Analysis E->F

Caption: A streamlined workflow for developing a robust reverse-phase HPLC method for purity analysis.

Stability and Reactivity

The stability of pyrimidine derivatives can be influenced by solvent, pH, and temperature.[5][6] The acetyl group at the C5 position may be susceptible to hydrolysis under strong acidic or basic conditions. Forced degradation studies, as part of method validation, are recommended to understand its stability profile.[7] Such studies involve exposing the compound to heat, acid, base, and oxidative conditions and analyzing the resulting mixture by HPLC to identify and quantify any degradants.

Conclusion

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione is a molecule with physicochemical properties that merit careful experimental determination for its potential use in research and development. This guide outlines the foundational identity, computed characteristics, and, most critically, the detailed, rationale-driven protocols for its empirical analysis. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing scientific inquiry in fields such as medicinal chemistry and pharmacology.

References

  • Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC. (n.d.).
  • Analytical Methods - RSC Publishing. (2010, January 15). Retrieved February 24, 2026, from [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC. (2022, April 30). Retrieved February 24, 2026, from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14). Retrieved February 24, 2026, from [Link]

  • Studies on Derivatives Uracil stability in various solvents and different functional groups - JOCPR. (n.d.). Retrieved February 24, 2026, from [Link]

  • 2,4(1H,3H)-Pyrimidinedione, 5-ethyl-1-((phenylmethoxy)methyl)-6-(2-pyridinylthio) - EPA. (2025, October 15). Retrieved February 24, 2026, from [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.). Retrieved February 24, 2026, from [Link]

  • Structure and Reactivity of Uracil Derivatives. Thermodynamic Stability of 5Diazouracil. (2025, August 7). Retrieved February 24, 2026, from [Link]

  • Studies on Derivatives Uracil stability in various solvents and different functional groups: A DFT Study - JOCPR. (n.d.). Retrieved February 24, 2026, from [Link]

  • Determination of isohydrafural and methyluracil in ear drops by high performance liquid chromatography - ResearchGate. (2023, December 4). Retrieved February 24, 2026, from [Link]

Sources

Exploratory

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione IUPAC name and structure

An In-Depth Technical Guide to 5-Acetyl-1-Methyl-2,4(1H,3H)-Pyrimidinedione A Senior Application Scientist's Reference for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Acetyl-1-Methyl-2,4(1H,3H)-Pyrimidinedione A Senior Application Scientist's Reference for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione, a substituted uracil analog of significant interest in the fields of chemical biology and drug discovery. We will delve into its precise nomenclature and structural characteristics, detail its physicochemical properties, outline a robust synthetic pathway, and explore its emerging biological role, particularly as a potential modulator of epigenetic processes. This document is intended to serve as a foundational resource for researchers investigating the synthesis, properties, and applications of modified pyrimidinediones.

Introduction: The Pyrimidinedione Scaffold in Chemical Biology

The pyrimidinedione core structure is fundamental to life, forming the basis for the nucleobases uracil and thymine.[1][2][3] Chemical modifications to this scaffold have been a cornerstone of medicinal chemistry for decades, yielding a wide array of therapeutic agents with antiviral, anticancer, and antibacterial properties.[4][5] The strategic placement of functional groups on the pyrimidine ring can profoundly influence the molecule's interaction with biological targets, such as viral polymerases or the enzymes involved in nucleic acid metabolism.

The C5 position of uracil is a particularly strategic site for modification. Nature itself utilizes this position, methylating uracil to form thymine.[1] More complex, oxidized derivatives like 5-hydroxymethylcytosine (5hmC) and 5-formylcytosine (5fC) are now understood to be critical epigenetic marks that regulate gene expression.[6] This has inspired the synthesis and study of uracil analogs with various C5 substituents to probe and potentially control these biological pathways. 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione, also known as 5-acetyl-1-methyluracil, fits squarely within this paradigm as a synthetic nucleobase analog with potential applications as an artificial epigenetic marker.

Nomenclature and Structural Elucidation

Correctly identifying a molecule is critical for reproducible science. The compound of interest is most rigorously defined by its IUPAC name and unique chemical identifiers.

  • IUPAC Name : 5-acetyl-1-methyl-1H-pyrimidine-2,4-dione[7]

  • Common Synonyms : 5-Acetyl-1-methyluracil, 5-acetyl-1-methylpyrimidine-2,4(1H,3H)-dione[7]

  • CAS Number : 36980-85-5[7]

The structure consists of a central pyrimidine-2,4-dione ring. An acetyl group (–C(O)CH₃) is attached at the C5 position, and a methyl group (–CH₃) is attached to the nitrogen at the N1 position. This N1-methylation prevents the molecule from being incorporated into DNA as a standard nucleoside triphosphate by DNA polymerases, making its biological effects likely attributable to its direct interaction with other cellular machinery or its potential role as a free signaling molecule.

Chemical Structure Representation

The structure is unambiguously represented by its canonical SMILES string: CC(=O)C1=CN(C(=O)NC1=O)C.[7]

G cluster_0 DNA Template cluster_1 Transcription Machinery DNA DNA with 5-Acetyluracil (5acU) Block Binding Inhibited DNA->Block Steric/Electrostatic Hindrance RNAP RNA Polymerase P1 RNAP->P1 TF Transcription Factors TF->P1 P1->DNA Approach Binding Site NoRNA Transcriptional Repression Block->NoRNA Results in

Sources

Foundational

Unlocking the Therapeutic Potential of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione: A Technical Guide to Target Identification and Validation

Abstract 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione is a synthetic pyrimidine derivative whose therapeutic potential remains largely unexplored. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione is a synthetic pyrimidine derivative whose therapeutic potential remains largely unexplored. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with diverse biological activities, including anticancer and antiviral effects. This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential therapeutic targets of this compound. While direct biological data for 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione is not yet available, this document leverages established knowledge of structurally related pyrimidinedione analogs to propose a rational, multi-pronged approach to its target deconvolution. We will detail both computational and experimental strategies, from initial in silico screening to definitive biochemical and cell-based validation assays, offering a roadmap for elucidating its mechanism of action and unlocking its therapeutic promise.

Introduction: The Pyrimidinedione Scaffold as a Privileged Structure

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil) and is therefore central to cellular life.[1][2] Synthetic modifications to this core structure have yielded a plethora of compounds with significant pharmacological activities.[2][3] Pyrimidinedione derivatives, in particular, are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4]

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione (Figure 1) is a member of this promising class of compounds. Its chemical structure, featuring a methylated uracil backbone with an acetyl group at the 5-position, suggests potential interactions with biological macromolecules.

Table 1: Physicochemical Properties of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione

PropertyValueSource
CAS Number 36980-85-5[5]
Molecular Formula C7H8N2O3[5]
Molecular Weight 168.152 g/mol [5]
Synonyms 5-acetyl-1-methyl-1H-pyrimidine-2,4-dione, 1-methyl-5-acetyluracil[5]

Given the established bioactivity of related pyrimidinediones, a systematic investigation into the therapeutic targets of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione is warranted. This guide outlines a logical workflow for this endeavor.

Hypothesis-Driven Target Exploration: Learning from Structural Analogs

In the absence of direct experimental data, a hypothesis-driven approach based on the known targets of structurally similar molecules is a prudent starting point. The 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione structure shares features with several classes of bioactive compounds, suggesting a number of plausible therapeutic targets.

Enzymes of Nucleotide Metabolism

The structural similarity to uracil makes enzymes involved in nucleotide biosynthesis and metabolism prime candidates. The well-known anticancer drug 5-fluorouracil, a pyrimidine analog, exerts its effect by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis.[6][7]

  • Potential Target: Thymidylate Synthase (TS)

  • Rationale: The uracil core of the molecule could allow it to act as a substrate mimic or allosteric modulator of TS.

  • Potential Therapeutic Area: Oncology

Protein Kinases

The pyrimidine scaffold is a common feature in many kinase inhibitors.[8] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Potential Targets: Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Rationale: The planar pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1]

  • Potential Therapeutic Area: Oncology, Inflammatory Diseases

Topoisomerases

Certain pyrimidine derivatives have been shown to inhibit topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription.[9][10]

  • Potential Target: Topoisomerase IIα

  • Rationale: The planar aromatic system of the molecule could enable it to intercalate into DNA or interfere with the enzyme-DNA complex.[9][10]

  • Potential Therapeutic Area: Oncology

Other Potential Enzyme Targets

The broader class of pyrimidine derivatives has been shown to inhibit a variety of other enzymes.

  • Potential Targets:

    • α-Amylase and α-Glucosidase[11]

    • Glutathione Reductase[12]

    • Adenosine Kinase[13]

  • Rationale: The diverse chemical space occupied by pyrimidine derivatives allows for interaction with a wide range of enzyme active sites.

  • Potential Therapeutic Areas: Diabetes, Oxidative Stress-related diseases, Inflammatory conditions

A Multi-Faceted Approach to Target Identification and Validation

A robust target identification and validation strategy should integrate computational and experimental methodologies. This ensures a comprehensive and self-validating workflow, from initial hypothesis generation to definitive target confirmation.

Target_Identification_Workflow cluster_computational Computational Approaches cluster_experimental Experimental Validation virtual_screening Virtual Screening & Molecular Docking qsar QSAR Analysis virtual_screening->qsar Refine Search pharmacophore Pharmacophore Modeling qsar->pharmacophore Identify Key Features biochemical_assays Biochemical Assays pharmacophore->biochemical_assays Guide Assay Design cell_based_assays Cell-Based Functional Assays biochemical_assays->cell_based_assays Validate Cellular Function validated_target Validated Therapeutic Target cell_based_assays->validated_target affinity_based Affinity-Based Target ID affinity_based->biochemical_assays Confirm Direct Interaction phenotypic_screening Phenotypic Screening phenotypic_screening->affinity_based Identify Binding Partners start Hypothesized Targets start->virtual_screening start->phenotypic_screening

Figure 2: A comprehensive workflow for therapeutic target identification.

Computational Approaches: In Silico Target Prediction

Computational methods offer a rapid and cost-effective means to prioritize potential targets and generate testable hypotheses.[14]

Protocol:

  • Target Selection: Curate a library of 3D protein structures for the hypothesized targets (e.g., from the Protein Data Bank).

  • Ligand Preparation: Generate a 3D conformer of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock Vina, Schrödinger Suite) to predict the binding mode and affinity of the compound to each target protein.[14]

  • Analysis: Rank potential targets based on predicted binding energies and analyze the binding poses for key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Causality: This method predicts the likelihood of a direct physical interaction between the small molecule and a protein target, providing a prioritized list for experimental validation.

Protocol:

  • Data Curation: Compile a dataset of known active and inactive pyrimidinedione derivatives against specific targets from databases like ChEMBL.[2]

  • Model Building: Develop QSAR models that correlate the chemical structures of these compounds with their biological activities.

  • Pharmacophore Generation: Identify the common 3D arrangement of chemical features (pharmacophore) essential for activity.

  • Prediction: Use the developed models to predict the activity of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione and assess its fit to the pharmacophore.

Causality: These ligand-based approaches leverage knowledge of existing bioactive molecules to infer the potential activity of a new compound, helping to refine target hypotheses.

Experimental Target Validation: From Binding to Function

Experimental validation is crucial to confirm the predictions from computational studies and to definitively identify the therapeutic targets.

These methods aim to isolate the direct binding partners of a small molecule from a complex biological sample.

Protocol: Affinity Chromatography Pulldown

  • Probe Synthesis: Synthesize a derivative of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione with a linker arm for immobilization.

  • Immobilization: Covalently attach the linker-modified compound to a solid support (e.g., agarose beads).[15]

  • Incubation: Incubate the affinity matrix with cell lysate or tissue homogenate.

  • Washing: Wash away non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).[15]

Trustworthiness: This method provides direct evidence of a physical interaction between the compound and its protein targets. Including a control experiment with beads lacking the immobilized compound is essential to differentiate specific from non-specific binders.

Affinity_Chromatography compound 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione Linker Arm bead Agarose Bead Immobilized Compound compound->bead incubation Incubation bead->incubation lysate Cell Lysate (Protein Mixture) lysate->incubation wash Wash incubation->wash elution Elution wash->elution ms Mass Spectrometry (Protein ID) elution->ms target Identified Target(s) ms->target

Figure 3: Workflow for Affinity Chromatography-based target identification.

Once a putative target is identified, its functional modulation by the compound must be confirmed using in vitro biochemical assays.

Protocol: Enzyme Inhibition Assay (e.g., for a Kinase)

  • Reagents: Prepare a reaction mixture containing the purified target enzyme, its substrate, ATP (for kinases), and a suitable buffer.

  • Compound Addition: Add varying concentrations of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Detection: Measure the enzymatic activity (e.g., by quantifying product formation via fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the enzyme activity against the compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Causality: This assay directly measures the effect of the compound on the function of the isolated target protein, confirming a direct modulatory interaction.

The final step is to validate that the compound's effect on the target protein translates to a functional consequence in a cellular context.

Protocol: Cell Proliferation Assay (for an anticancer target)

  • Cell Culture: Plate cancer cells known to be dependent on the identified target in a multi-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the GI50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

While the therapeutic targets of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione are currently unknown, its chemical structure, rooted in the pharmacologically privileged pyrimidinedione scaffold, strongly suggests potential bioactivity. The systematic, multi-pronged approach outlined in this guide, combining in silico prediction with rigorous experimental validation, provides a clear and robust pathway for elucidating its mechanism of action. The identification of its direct molecular targets will be a critical step in unlocking its therapeutic potential and paving the way for its development as a novel therapeutic agent in areas such as oncology, virology, or metabolic diseases. Future work should focus on lead optimization to enhance potency and selectivity for the validated target, as well as comprehensive preclinical evaluation of its efficacy and safety in relevant disease models.

References

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  • Journal of Visualized Experiments. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • NVIDIA. What is Small Molecule Hit Identification (Hit ID) ?. [Link]

  • Journal of Pharmaceutical Research International. Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. [Link]

  • Journal of Medicinal Chemistry. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

  • Juniper Publishers. Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. [Link]

  • Bioorganic & Medicinal Chemistry Letters. Pyridopyrimidine analogues as novel adenosine kinase inhibitors. [Link]

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  • PMC. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. [Link]

  • PMC. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

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  • PMC. Computational-aided drug design strategies for drug discovery and development against oral diseases. [Link]

  • PMC. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

  • PubMed. DNA mismatch repair (MMR)-dependent 5-fluorouracil cytotoxicity and the potential for new therapeutic targets. [Link]

  • PMC. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Characterization of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The structural integrity, identity, and purity of such molecules are paramount for reproducible research and regulatory compliance. This document outlines a multi-technique approach, leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the rationale behind the chosen methodology, provides detailed, field-tested protocols, and offers insights into data interpretation. This guide is designed to be a self-validating system, ensuring that researchers can confidently and accurately characterize their synthesized or procured material.

Introduction and Rationale

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione belongs to the pyrimidine class of heterocyclic compounds, a scaffold that is a cornerstone in numerous therapeutic agents due to its diverse biological activities.[1][2] As a derivative of uracil, it holds significant interest as a potential intermediate or a pharmacologically active molecule itself. The precise characterization of its chemical structure and purity is a non-negotiable prerequisite for any further investigation, be it in biological screening, lead optimization, or formulation development.

The analytical strategy detailed herein is built on the principle of orthogonal validation. By employing multiple analytical techniques that measure different physicochemical properties of the molecule, we can build a comprehensive and trustworthy profile of the compound. HPLC assesses purity by separating the target molecule from any potential impurities, MS confirms the molecular weight and provides fragmentation data for structural verification, and NMR spectroscopy offers an unambiguous confirmation of the molecular structure.

Physicochemical Properties Summary

A foundational step in any analytical workflow is to understand the basic properties of the target compound. These details are crucial for method development, particularly for calculating concentrations and interpreting mass spectrometry data.

PropertyValueSource
Chemical Name 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione[3]
CAS Number 36980-85-5[3]
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
Monoisotopic Mass 168.0535 g/mol [3]

Integrated Analytical Workflow

A robust characterization workflow ensures that data from each technique complements and validates the others. The proposed sequence begins with a purity assessment (HPLC), followed by identity confirmation (MS), and culminates in definitive structural elucidation (NMR).

G cluster_0 Characterization Workflow synthesis Synthesized or Procured Compound hplc Purity Assessment (RP-HPLC) synthesis->hplc Is Purity ≥ 95%? hplc->synthesis No (Purify) ms Identity Verification (LC-MS / ESI-MS) hplc->ms Yes ms->synthesis No (Re-evaluate) nmr Structural Elucidation (1H & 13C NMR) ms->nmr MW Confirmed? nmr->synthesis No (Re-synthesize/ Re-evaluate) report Comprehensive Certificate of Analysis nmr->report Structure Confirmed?

Caption: Integrated workflow for compound characterization.

Purity Determination by Reverse-Phase HPLC

Expertise & Experience: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for quantifying the purity of small organic molecules. The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like our target molecule. The mobile phase, a mixture of acetonitrile and water, is selected to provide optimal resolution between the main compound peak and potential impurities. UV detection is ideal as the pyrimidinedione ring contains a strong chromophore.

Protocol: HPLC Purity Analysis

This protocol is adapted from established methods for similar heterocyclic compounds and is designed for robust performance.[4]

  • Instrument Preparation:

    • Ensure the HPLC system is equilibrated with the initial mobile phase conditions.

    • The detector lamp should be warmed up for at least 30 minutes to ensure a stable baseline.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates before injection.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 25 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection λ 254 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: A successful run will show a sharp, symmetrical main peak at a consistent retention time. The presence of other peaks indicates impurities. A blank injection (solvent only) should be run to ensure no system peaks interfere with the analysis.

Molecular Weight and Identity Confirmation by Mass Spectrometry

Expertise & Experience: Mass Spectrometry (MS) provides a direct measurement of the molecular weight, one of the most critical identifiers of a chemical compound. Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically keeps the molecule intact, yielding a strong signal for the molecular ion. The analysis of fragmentation patterns, particularly with techniques like Electron Impact (EI), can provide corroborating structural evidence.[5]

Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent, such as acetonitrile or methanol. The solvent should be compatible with the mobile phase if using LC-MS.

  • Instrumental Parameters (Direct Infusion ESI-MS):

ParameterRecommended Setting
Ionization Mode Positive (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Nebulizer Gas (N₂) 1.5 - 2.5 Bar
Drying Gas (N₂) 8.0 L/min at 200 °C
Mass Range m/z 50 - 500
  • Data Interpretation:

    • Expected Ion: For 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione (C₇H₈N₂O₃), the primary ion expected in positive mode is the protonated molecule [M+H]⁺.

    • Calculation: 168.0535 (monoisotopic mass) + 1.0078 (mass of H⁺) = 169.0613 m/z .

    • Verification: The presence of a prominent peak at m/z 169.06 (within instrumental tolerance) confirms the molecular weight of the compound.

    • Fragmentation Insights: While ESI is soft, some in-source fragmentation may occur. Potential fragment ions could correspond to the loss of the acetyl group (CH₃CO•) or other characteristic cleavages of the pyrimidine ring, providing further structural clues.[6]

Trustworthiness: The isotopic pattern of the molecular ion peak should match the theoretical pattern for C₇H₈N₂O₃. Calibration of the mass spectrometer immediately prior to analysis ensures high mass accuracy.

Definitive Structural Elucidation by NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information about the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The predicted chemical shifts are based on established principles of shielding and deshielding effects from nearby functional groups (carbonyls, double bonds, and nitrogen atoms), drawing on data from similar pyrimidine structures.[7][8][9]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for this class of compounds due to its high solubilizing power.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use standard acquisition parameters. For ¹H, 16-32 scans are typically sufficient. For ¹³C, more scans will be required due to the lower natural abundance of the isotope.

  • Predicted Spectral Data and Interpretation:

G img img

Caption: Structure of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Singlet1HH-6Olefinic proton on the pyrimidine ring, deshielded by adjacent carbonyls and nitrogen.
~3.2Singlet3HN-CH₃Methyl group attached to nitrogen, deshielded relative to an alkane.
~2.4Singlet3HCO-CH₃Methyl group of the acetyl moiety, deshielded by the adjacent carbonyl group.
~11.5Broad Singlet1HN-HExchangeable proton on the pyrimidine ring; position can vary.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~190C =O (acetyl)Ketone carbonyl carbon.
~163C -4 (C=O)Uracil carbonyl carbon.
~151C -2 (C=O)Uracil carbonyl carbon.
~145C -6Olefinic carbon adjacent to nitrogen.
~110C -5Carbon bearing the acetyl group.
~30N-C H₃N-methyl carbon.
~28CO-C H₃Acetyl methyl carbon.

Trustworthiness: The combination of the observed chemical shifts, integration values (for ¹H), and multiplicities must be fully consistent with the proposed structure. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed if needed to definitively assign all signals.

Conclusion

The analytical workflow described in this application note provides a comprehensive and reliable framework for the characterization of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione. By systematically applying HPLC for purity, MS for molecular weight verification, and NMR for structural confirmation, researchers can ensure the quality and identity of their material. This multi-faceted approach underpins scientific integrity and provides the foundational data required for advancing research and development objectives.

References

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University ORCA.[Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. International Union of Crystallography.[Link]

  • Antimicrobial activities of synthesized and characterized 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. ResearchGate.[Link]

  • Substrate/Product-Targeted NMR Monitoring of Pyrimidine Catabolism and Its Inhibition by a Clinical Drug. Kyoto University.[Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry.[Link]

  • ¹H NMR spectrum for compound 3 in pyridine-d5. ResearchGate.[Link]

  • Synthesis, Characterization and Antidiabetic Evaluation of 6-acetyl-5-Aryl-7- methyl-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-thione derivatives. Journal of Xi'an Shiyou University, Natural Science Edition.[Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.[Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry.[Link]

  • Design, Synthesis, and Herbicidal Activity of Novel 5-Acylbarbituric Acid Derivatives Containing a Pyrimidinedione Moiety. MDPI.[Link]

  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES.[Link]

  • Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.[Link]

Sources

Application

High-Resolution X-ray Crystallography of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione

Executive Summary This application note details the protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione (also referred to as 5-acetyl-1-methyluracil). As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione (also referred to as 5-acetyl-1-methyluracil). As a structural analog of thymine and a precursor for antiviral nucleoside mimetics, determining the precise geometry of the acetyl group at the C5 position and the hydrogen-bonding network at the N3 position is critical for structure-activity relationship (SAR) studies.

This guide moves beyond standard screening, offering a targeted methodology for overcoming common challenges in uracil crystallography: high mosaicity, preferred orientation, and distinguishing N-methyl vs. O-methyl tautomeric ambiguity.[1]

Molecular Context & Crystallographic Challenges

Structural Significance

The target molecule features a pyrimidine ring substituted at N1 with a methyl group and at C5 with an acetyl group.[2][3]

  • N1-Methylation: Blocks the N1 donor site, preventing the formation of the infinite hydrogen-bonded ribbons typical of unsubstituted uracil.[1] This forces the crystal packing into discrete dimers or finite chains.

  • C5-Acetyl Group: The orientation of the carbonyl oxygen relative to the C4-carbonyl determines the electronic landscape.[1] Steric repulsion often forces the acetyl group out of the pyrimidine plane, a key parameter for docking simulations.

Critical Challenges
  • Twinning: Layered stacking of pyrimidine rings often leads to non-merohedral twinning.

  • Weak Scattering: As a light-atom structure (

    
    ), high-angle diffraction intensity drops rapidly.[1]
    
  • Solvent Inclusion: Uracil derivatives are prone to forming solvates (pseudopolymorphs) depending on the crystallization medium.

Experimental Protocol

Phase I: Crystal Growth Optimization

Objective: Obtain single crystals


 mm with low mosaicity.

Reagents:

  • Target Compound: 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione (Purity

    
    ).[1]
    
  • Solvents: Ethanol (EtOH), Water (

    
    ), Dimethylformamide (DMF), Acetonitrile (MeCN).
    

Methodology: The "Counter-Solvent Layering" Technique Standard evaporation often yields needles. Layering is preferred for prisms.

  • Dissolution: Dissolve 20 mg of the compound in a minimum volume of warm DMF (approx. 1.5 mL). Ensure complete dissolution; filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites.
    
  • Layering: In a narrow NMR tube or crystallization vial, carefully layer 3 mL of Ethanol or Acetonitrile on top of the denser DMF solution. Do not mix.

  • Incubation: Seal with Parafilm (poke 1 small hole) and store at 4°C in a vibration-free environment.

  • Harvesting: Prismatic crystals suitable for X-ray should appear at the interface within 4-7 days.

Phase II: Data Collection Strategy

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent). Source: Cu-K


 (

Å) is mandatory for this size of organic molecule to maximize diffraction intensity.[1] Mo-sources are often too weak for small crystals of light atoms.[1]

Collection Parameters:

Parameter Setting Rationale
Temperature 100 K (Cryostream) Minimizes thermal vibration of the terminal methyl/acetyl groups.[1]
Detector Distance 40–50 mm Balance between resolution and overlapping reflections.

| Exposure Time | 10–30 s/frame | Long exposures needed for high-angle data (


 Å resolution).[1] |
| Strategy  | Full Sphere (360° 

scans) | Essential to resolve potential twinning and maximize redundancy. | | Resolution Goal | 0.75 Å | Required for anisotropic refinement of all non-hydrogen atoms. |
Phase III: Structure Solution & Refinement

Software: SHELXT (Solution), SHELXL (Refinement), OLEX2 (GUI).

Step-by-Step Refinement Logic:

  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ). Watch for systematic absences indicating screw axes.
  • Atom Assignment: Assign C, N, O atoms based on peak heights.

    • Checkpoint: The N1-Methyl carbon will have a peak height similar to ring carbons but will be geometrically distinct (tetrahedral geometry).[1]

  • Hydrogen Treatment (Critical):

    • Ring C-H: Constrain using AFIX 43 (aromatic).

    • Methyl C-H: Use HFIX 137 (idealized methyl rotation) to allow the methyl group to find its low-energy conformation.[1]

    • N3-H: Locate this H-atom in the difference Fourier map (

      
      ).[1] Refine its coordinates freely if data quality permits; otherwise, restrain distances (DFIX 0.86).
      
  • Twinning Check: If

    
     and structure solves poorly, check for rotation twinning (e.g., 180° rotation about real or reciprocal axes).
    

Expected Structural Architecture (Data Interpretation)

When analyzing the solved structure, the researcher must validate the model against these established chemical principles for N1-substituted uracils.

The Hydrogen Bonding Motif

Unlike uracil, which forms ribbons, 5-acetyl-1-methyluracil is expected to form Centrosymmetric Dimers (


 motif).[1]
  • Donor: N3-H

  • Acceptor: C4=O (carbonyl oxygen of the pairing molecule).

  • Geometry: Look for an N...O distance of approx. 2.8 – 2.9 Å.

Acetyl Group Conformation

The C5-acetyl group (


) can rotate.[1]
  • Planarity: It typically lies nearly coplanar with the pyrimidine ring to maximize

    
    -conjugation.[1]
    
  • Intramolecular H-Bond: An intramolecular bond between

    
     is often observed, locking the conformation (S(6) motif).[1]
    
Data Summary Table (Template for Reporting)
PropertyExpected Value/RangeSignificance
Space Group

or

Common for planar organics.[1]
Z (Formula Units) 41 molecule per asymmetric unit (usually).
C2=O Bond Length 1.21 – 1.23 ÅTypical double bond.
C4=O Bond Length 1.22 – 1.24 ÅSlightly longer if involved in strong H-bonds.[1]
N3...O4 Distance 2.85 Å (

)
Indicator of dimer strength.

Workflow Visualization

The following diagram illustrates the decision logic for the crystallographic workflow, specifically addressing the handling of the acetyl group disorder and twinning.

CrystallographyWorkflow Start Start: Purified 5-acetyl-1-methyluracil Cryst Crystallization (DMF/EtOH Layering) Start->Cryst Check Microscope Check: Single Prism vs. Needles? Cryst->Check Redo Optimize Solvent (Try Water/MeOH) Check->Redo Needles/Cluster Mount Mount on Goniometer (Cryo 100K) Check->Mount Prism Redo->Cryst Collect Data Collection (Cu-Source) Strategy: Full Sphere Mount->Collect Process Data Reduction (SAINT/CrysAlis) Check R_int Collect->Process TwinCheck Is R_int > 0.10? Process->TwinCheck TwinSol Apply Twin Law (Rotax/Cell_Now) TwinCheck->TwinSol Yes Solve Structure Solution (SHELXT) Locate N1-Me and C5-Ac TwinCheck->Solve No TwinSol->Solve Refine Refinement (SHELXL) Anisotropic ADPs Solve->Refine HBond Analyze H-Bonds (Look for R2,2(8) Dimers) Refine->HBond Final Final CIF Generation HBond->Final

Figure 1: Decision tree for the crystallographic characterization of uracil derivatives, highlighting checkpoints for twinning and crystal quality.

References

  • Marthanda Murthy, M. et al. (2005). "Hydrogen bonding patterns in the cocrystals of 5-nitrouracil with several donor and acceptor molecules." Beilstein Journal of Organic Chemistry. (Demonstrates the R2,2(8) dimerization motif typical in 5-substituted uracils).

  • Portalone, G. (2016). "Eight new crystal structures of 5-(hydroxymethyl)uracil...: insights into the hydrogen-bonded networks." Acta Crystallographica Section C. (Provides protocols for analyzing C5-substituent orientation and packing).

  • Azzam, R. A. et al. (2023). "Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide." CrystEngComm. (Detailed experimental parameters for collecting data on acetyl-substituted pyrimidines).

  • Organic Syntheses. "6-Methyluracil." Org.[1][3][4] Synth. 1937, 17, 63. (Foundational chemistry for methyluracil synthesis and purification).

Sources

Method

Technical Guide: Characterization and Assay Development for 5-acetyl-1-methyluracil

This technical guide outlines a comprehensive research plan for 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione (also referred to as 5-acetyl-1-methyluracil ). This molecule represents a critical "privileged scaffold" in me...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines a comprehensive research plan for 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione (also referred to as 5-acetyl-1-methyluracil ).

This molecule represents a critical "privileged scaffold" in medicinal chemistry.[1] It serves two primary functions:

  • Direct Pharmacological Agent: As a structural analog of Uracil, it acts as a competitive inhibitor of Dihydropyrimidine Dehydrogenase (DPD) , the rate-limiting enzyme in pyrimidine catabolism.[2]

  • Synthetic Intermediate: The C5-acetyl group provides a reactive "handle" for synthesizing fused heterocycles (e.g., pyrazolopyrimidines) widely used in antiviral and oncology drug discovery.

Part 1: Research Workflow Architecture

The following directed acyclic graph (DAG) visualizes the critical path for validating this compound. It enforces a "Stop/Go" decision matrix based on purity and solubility before biological investment.

ResearchWorkflow Start Start: 5-acetyl-1-methyluracil QC Module 1: Purity QC (HPLC/NMR) Start->QC Decision Purity > 98%? QC->Decision Decision->QC No (Recrystallize) Prop Module 2: Physicochemical (LogP & Solubility) Decision->Prop Yes Bio Module 3: Biological Screen Prop->Bio Sub_Enz Enzymatic: DPD Inhibition (Ki Determination) Bio->Sub_Enz Sub_Cell Cellular: Cytotoxicity (MTT Assay) Bio->Sub_Cell

Figure 1: Operational workflow ensuring compound integrity before biological testing.

Module 1: Material Validation & Synthesis Quality Control

Objective: To distinguish the target N1-methyl isomer from the biologically less active N3-methyl byproduct. Regioselectivity is the most common failure mode in uracil derivative studies.

Synthesis Context (Causality)

While commercial sources exist, in-house synthesis often utilizes the Friedel-Crafts acetylation of 1-methyluracil . This route is preferred over methylating 5-acetyluracil because the N1-methyl group directs electrophilic substitution to the C5 position, preventing the formation of N1,N3-dimethyl impurities.

Purity Protocol (HPLC-UV)

Principle: Uracil derivatives possess a distinct UV chromophore at 260nm. We utilize a C18 reverse-phase method to separate the target from unreacted 1-methyluracil.

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm (λmax for uracil core).

Acceptance Criteria:

  • Purity: Area Under Curve (AUC) > 98%.[3]

  • Identity Verification: 1H-NMR must show a singlet at ~3.2 ppm (N-Me) and ~2.4 ppm (Acetyl-Me). A downfield shift of the C6-H proton confirms C5 substitution.

Module 2: Physicochemical Profiling

Objective: To determine "drug-likeness." 5-acetyl-1-methyluracil is expected to have low lipophilicity, which impacts membrane permeability.

Experimental LogP Determination (Shake-Flask Method)

Why this matters: Computational models (XLogP3) predict a value around -1.1 [1]. Experimental validation is required to predict blood-brain barrier (BBB) penetration or cytosolic accumulation.

Protocol:

  • Phase System: n-Octanol (water-saturated) and Water (octanol-saturated).

  • Equilibration: Dissolve 1 mg of compound in the aqueous phase.

  • Partitioning: Mix 1:1 with octanol phase; shake for 4 hours at 25°C.

  • Analysis: Centrifuge to separate phases. Analyze the aqueous phase by HPLC (from Module 1).

  • Calculation:

    
    
    
Aqueous Solubility Table

Summarize data in the following format for your lab notebook:

Solvent SystemSolubility (mg/mL)ClassificationRelevance
PBS (pH 7.4) To be determinedTarget: > 0.5 mg/mLPhysiological transport
DMSO High (> 50 mg/mL)Stock SolutionAssay preparation
0.1 M HCl ModerateSimulated GastricOral bioavailability

Module 3: Biological Assay Protocols

This is the core scientific value. We focus on DPD Inhibition because 5-acetyl-1-methyluracil acts as a decoy substrate, preserving the half-life of fluoropyrimidines (like 5-FU) [2].

Mechanistic Diagram: DPD Inhibition

The following diagram illustrates how the target molecule (Inhibitor) competes with the natural substrate (Uracil/5-FU) for the DPD active site.[2]

DPD_Pathway Enzyme DPD Enzyme (Rate Limiting) Product Dihydro-metabolites (Inactive/Excreted) Enzyme->Product NADPH -> NADP+ Substrate Substrate (5-FU or Uracil) Substrate->Enzyme Binds Inhibitor 5-acetyl-1-methyluracil (Test Compound) Inhibitor->Enzyme Competitive Binding (Ki)

Figure 2: Competitive inhibition mechanism. The test compound prevents DPD from catabolizing therapeutic fluoropyrimidines.[2][4]

Protocol: Spectrophotometric DPD Inhibition Assay

Trustworthiness: This assay is self-validating by monitoring the oxidation of NADPH. If NADPH decreases without substrate, the enzyme is degrading; if it remains stable, the inhibitor is effective.

Reagents:

  • Enzyme Source: Recombinant human DPD or rat liver cytosolic extract.

  • Substrate: Uracil (50 µM).

  • Cofactor: NADPH (100 µM).

  • Buffer: 35 mM Potassium Phosphate (pH 7.4), 2.5 mM MgCl2.

Step-by-Step Procedure:

  • Blanking: Add Buffer and NADPH to the cuvette.

  • Baseline: Monitor Absorbance at 340 nm (NADPH consumption) for 2 minutes to ensure stability.

  • Reaction Start (Control): Add DPD enzyme + Uracil. Record the slope (

    
    ).
    
  • Inhibition Test: Pre-incubate DPD with 5-acetyl-1-methyluracil (various concentrations: 0.1 µM – 100 µM) for 5 minutes.

  • Reaction Start (Test): Add Uracil. Record the slope (

    
    ).
    

Data Analysis: Calculate % Inhibition:



Plot % Inhibition vs. Log[Concentration] to determine IC50.

Module 4: Cellular Toxicity (MTT Assay)

Objective: To ensure the compound is not generally cytotoxic at therapeutic doses. High potency against DPD with low general cytotoxicity is the "Goldilocks" zone for this scaffold.

Protocol:

  • Cell Lines: HT-29 (Colorectal) or HepG2 (Liver).

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Treat with serial dilutions of 5-acetyl-1-methyluracil (0 – 200 µM) for 48h.

  • Development: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

Interpretation:

  • If IC50 > 100 µM: Compound is considered non-toxic (favorable for use as an adjuvant).

  • If IC50 < 10 µM: Compound exhibits intrinsic antiproliferative activity (potential direct anticancer agent).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12009, 1-Methyluracil. Retrieved from [Link]

  • Diasio, R. B. (1998). Clinical implications of dihydropyrimidine dehydrogenase inhibition. PubMed. Retrieved from [Link]

  • Ammazzalorso, A., et al. (2018). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Patsnap Synapse (2024). What are DPD inhibitors and how do they work? Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione in assays

Executive Summary You are likely visiting this page because you are experiencing inconsistent data, precipitation, or "crashing out" when using 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione (CAS: 6214-65-9) in your biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely visiting this page because you are experiencing inconsistent data, precipitation, or "crashing out" when using 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione (CAS: 6214-65-9) in your biological assays.

This compound, structurally a pyrimidine-2,4-dione derivative, exhibits Class II/IV behavior (low solubility) typical of planar, crystalline heterocycles. Its high melting point (~294°C) indicates a stable crystal lattice driven by strong intermolecular hydrogen bonding and


-

stacking. Simply vortexing it in DMSO is often insufficient to break this lattice energy, leading to micro-aggregates that cause false positives (pan-assay interference) or false negatives (low effective concentration).

This guide provides a validated workflow to solubilize this compound and maintain its stability in aqueous buffers.

Part 1: Stock Solution Preparation (The "Brick Dust" Phase)

The most common error is assuming the compound is in solution because the liquid looks clear to the naked eye. Micro-crystals often persist, acting as nucleation sites for massive precipitation later.

Validated Solubilization Protocol

Reagents:

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Note: DMF often provides higher solubility for rigid pyrimidines but is more toxic to cells.

  • Vessel: Glass amber vial (avoid polystyrene).

Step-by-Step Procedure:

  • Weighing: Weigh the compound into a glass vial. Do not use plastic microcentrifuge tubes for the initial dissolution, as the static charge of the powder and potential leaching from plastic can be problematic.

  • Solvent Addition: Add Anhydrous DMSO to achieve a target concentration of 10 mM to 50 mM . Do not attempt 100 mM initially.

  • Thermal Shift:

    • The crystal lattice requires energy to break. Heat the sealed vial to 50°C in a water bath for 10 minutes.

    • Why? Solubility is endothermic. Heating overcomes the lattice energy barrier.

  • Sonication: Sonicate in a bath sonicator for 15 minutes at ambient temperature.

  • Visual Check: Hold the vial up to a light source. If you see "swirling" refraction lines (schlieren patterns), the compound is not fully homogenous. Repeat heating/sonication.

Stability Table: Solvent Compatibility
SolventSolubility RatingRecommended Max StockStorage Stability (-20°C)
DMSO High50 mM6 Months (Avoid freeze/thaw)
DMF Very High100 mM6 Months
Ethanol Low< 5 mMNot Recommended
PBS/Water NegligibleN/AImmediate Precipitation

Part 2: Assay Dilution Strategy (Preventing "Crash Out")

Directly piping a 50 mM DMSO stock into a cold aqueous buffer (e.g., PBS or Media) causes a rapid polarity shift, forcing the hydrophobic compound to precipitate immediately.

The "Intermediate Dilution" Method

Instead of a single step, use a step-down approach to lower the kinetic shock to the system.

Workflow Diagram (Graphviz):

SolubilizationWorkflow cluster_0 Critical Control Point: Prevent Shock Stock DMSO Stock (50 mM) Inter Intermediate Plate (100x Assay Conc) Solvent: 100% DMSO Stock->Inter Serial Dilution (Logarithmic) Predilution Pre-Dilution Step (10x Assay Conc) Solvent: Media + 10% DMSO Inter->Predilution 1:10 Dilution (Crucial Step) Assay Final Assay Well (1x Conc) < 1% DMSO Predilution->Assay 1:10 Dilution (Into Aqueous)

Caption: Step-down dilution strategy to prevent precipitation. The "Pre-Dilution" step allows the compound to equilibrate with aqueous components while maintaining high solvent capacity.

Protocol for Cellular Assays (Example):
  • Prepare Intermediate Plate: Perform your serial dilutions in 100% DMSO first.

  • The "Shift" Step: Transfer 5 µL of the DMSO dilution into 45 µL of culture media (containing serum). This creates a 10% DMSO intermediate.

    • Note: Serum proteins (Albumin) in media can act as "sinks," binding the compound and helping keep it in solution.

  • Final Addition: Transfer 10 µL of this intermediate into 90 µL of cells.

    • Final DMSO: 1.0%.[1]

    • Result: The compound is introduced to the aqueous environment gradually.[2]

Part 3: Troubleshooting FAQs

Q1: My IC50 curves are flat or show a "bell shape" (activity drops at high concentrations).

  • Diagnosis: This is classic micellar aggregation . At high concentrations, the compound forms colloids that sequester the enzyme or target, leading to artifacts.

  • Solution: Add a non-ionic surfactant. Incorporate 0.01% Triton X-100 or 0.005% Tween-20 into your assay buffer. This disrupts aggregate formation without denaturing most enzymes.

Q2: I see turbidity in my OD600 readings.

  • Diagnosis: The compound has precipitated.[3][4]

  • Solution: Check your DMSO concentration. If you are working at < 0.1% DMSO, you may be below the solubility limit of the compound in water. Increase DMSO to 0.5% or 1% if your cells/protein can tolerate it.[1] Alternatively, switch to a Nephelometry readout to quantify the solubility limit in your specific buffer.

Q3: The compound precipitates after freezing the stock.

  • Diagnosis: DMSO is hygroscopic (absorbs water from air). If the DMSO absorbs water, the compound's solubility drops drastically.

  • Solution: Use single-use aliquots. Store under nitrogen or argon if possible. Never re-freeze a thawed aliquot more than once.

Part 4: Advanced Formulation (When DMSO Fails)

If the standard DMSO protocol fails (e.g., for high-concentration animal dosing or extremely sensitive assays), employ molecular encapsulation.

Cyclodextrin Complexation

Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior. They can "host" the pyrimidinedione "guest."

Protocol:

  • Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water.

  • Dissolve the pyrimidinedione in a small volume of DMSO (minimum volume).

  • Add the DMSO solution dropwise to the HP-β-CD solution with vigorous vortexing.

  • The final solution can often support much higher concentrations than pure buffer.

References

  • Sittampalam, G. S., et al. (2004). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5][6] [7]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • PubChem Database. (n.d.). 5-Acetyl-2,4(1H,3H)-pyrimidinedione (CID 79143). National Center for Biotechnology Information.[7]

Sources

Optimization

Technical Support Center: Enhancing the Solution Stability of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione. This document is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the integrity of this compound in solution. We will explore the root causes of its instability and provide actionable, field-tested protocols to mitigate degradation during your experiments.

Section 1: Frequently Asked Questions - Understanding the Molecule's Stability Profile

This section addresses the fundamental questions regarding the stability of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione.

Q1: What is 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione, and why is its stability in solution a primary concern?

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione is a derivative of the pyrimidine core structure, which is fundamental to the nucleobases uracil and thymine.[1][2] Its utility in medicinal chemistry and biological screening is significant, often as a synthetic intermediate or a pharmacologically active agent itself.[3][4]

The primary concern regarding its stability arises from the 5-acetyl group. This functional group is susceptible to hydrolysis, a chemical reaction with water that can cleave the acetyl group from the pyrimidine ring.[5] This degradation compromises the structural integrity of the molecule, leading to the formation of impurities (degradants) that can confound experimental results, reduce therapeutic efficacy, and introduce toxicity. Therefore, controlling the conditions of your solution is paramount to ensuring the accuracy and reproducibility of your research.

Q2: What are the most common degradation pathways for this compound in an aqueous solution?

The principal degradation route is pH-dependent hydrolysis of the 5-acetyl group. This reaction is significantly accelerated in alkaline (basic) conditions and can also occur, albeit typically more slowly, in strongly acidic conditions.[5] The pyrimidine ring itself is generally more stable but can undergo cleavage under extreme environmental stress (e.g., harsh pH, high temperature).[6][7]

A secondary, but still significant, pathway is photodegradation . Pyrimidine-based structures can absorb UV light, leading to unwanted photochemical reactions.[8][9]

Below is a diagram illustrating the most probable hydrolytic degradation pathway.

G cluster_main Parent 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione (Active Compound) Degradant1 1-methyl-2,4(1H,3H)-pyrimidinedione (Degradant A) Parent->Degradant1 Hydrolysis (via OH⁻ or H⁺) Degradant2 Acetic Acid (Degradant B) Parent->Degradant2 Hydrolysis (via OH⁻ or H⁺) Condition1 Alkaline pH (Accelerates) Condition1->Parent Condition2 High Temperature (Accelerates) Condition2->Parent Condition3 UV Light Exposure (Induces) Condition3->Parent

Sources

Reference Data & Comparative Studies

Comparative

Independent Verification of the Synthesis of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione: A Comparative Guide

This technical guide provides a comprehensive analysis of the synthesis of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione, a pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the synthesis of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione, a pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug development. We will explore a primary synthetic pathway and compare it with alternative methodologies, offering detailed experimental protocols and supporting data to enable independent verification and optimization in your own laboratory settings.

Introduction: The Significance of Substituted Pyrimidinediones

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione, a substituted uracil, belongs to a class of heterocyclic compounds that are fundamental building blocks in numerous biologically active molecules. The presence of the acetyl group at the C5 position and the methyl group at the N1 position provides synthetic handles for further molecular elaboration, making it a valuable intermediate in the development of novel therapeutic agents. The independent and reproducible synthesis of this compound is therefore of paramount importance for advancing research in this field.

This guide will dissect a two-step synthetic approach:

  • C5-Acetylation of Uracil: Introduction of the acetyl group onto the pyrimidine ring.

  • N1-Methylation of 5-acetyluracil: Regioselective addition of a methyl group to the nitrogen at the 1-position.

For each step, we will present a primary, validated protocol and discuss alternative methods, comparing them based on yield, reaction conditions, and scalability.

I. Synthesis of the Intermediate: 5-acetyluracil

The initial and crucial step is the introduction of an acetyl group at the C5 position of the uracil ring. The electron-rich nature of the C5 position makes it susceptible to electrophilic substitution.

Primary Method: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for introducing acyl groups onto aromatic and heteroaromatic rings.[1] In this protocol, acetyl chloride serves as the acylating agent, and a Lewis acid, such as aluminum chloride, acts as a catalyst to generate the highly electrophilic acylium ion.

Reaction Scheme:

Figure 1: General scheme for the Friedel-Crafts acylation of uracil.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in a suitable inert solvent such as nitrobenzene or 1,2-dichloroethane.

  • Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add acetyl chloride (1.2 equivalents) dropwise from the dropping funnel while maintaining the temperature.

  • Substrate Addition: Once the addition of acetyl chloride is complete, add uracil (1.0 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition of uracil, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Isolation and Purification: The resulting precipitate, crude 5-acetyluracil, is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous aluminum chloride and a dry apparatus is critical as the Lewis acid is highly reactive towards water, which would deactivate the catalyst.

  • Inert Solvent: Nitrobenzene or 1,2-dichloroethane are used as they are inert to the reaction conditions and can effectively solvate the reactants.

  • Slow Addition and Temperature Control: The reaction is highly exothermic. Slow addition of reagents and cooling are necessary to control the reaction rate and prevent unwanted side reactions.

  • Acidic Work-up: The use of ice and hydrochloric acid is essential for the hydrolysis of the aluminum chloride-product complex and to ensure the protonation of the final product, aiding in its precipitation.

Alternative Method: Vilsmeier-Haack Reaction for Acetylation

While traditionally used for formylation, the Vilsmeier-Haack reaction can be adapted for acetylation using N,N-dimethylacetamide (DMA) and phosphorus oxychloride (POCl₃).[2][3] This method offers an alternative pathway that avoids the use of highly moisture-sensitive aluminum chloride.

Reaction Scheme:

Figure 2: General scheme for the Vilsmeier-Haack acetylation of uracil.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a round-bottom flask, cool N,N-dimethylacetamide (DMA) (3-4 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise with stirring. Allow the mixture to stir at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Uracil: Add uracil (1.0 equivalent) to the freshly prepared Vilsmeier reagent.

  • Heating: Heat the reaction mixture to 80-90 °C for 2-3 hours.

  • Work-up and Hydrolysis: After cooling, pour the reaction mixture onto crushed ice. The intermediate iminium salt will hydrolyze to the acetyl group.

  • Isolation: The product, 5-acetyluracil, precipitates out of the aqueous solution and can be collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Comparison of C5-Acetylation Methods
FeatureFriedel-Crafts AcylationVilsmeier-Haack Acetylation
Reagents Acetyl chloride, Aluminum chlorideN,N-dimethylacetamide, Phosphorus oxychloride
Catalyst Lewis Acid (stoichiometric)Reagent-based
Temperature 60-70 °C80-90 °C
Reaction Time 4-6 hours2-3 hours
Typical Yield Moderate to GoodGood
Advantages Well-established, versatileAvoids highly hygroscopic AlCl₃, shorter reaction time
Disadvantages Requires strictly anhydrous conditions, stoichiometric Lewis acidUse of corrosive POCl₃

II. N1-Methylation of 5-acetyluracil

The second step involves the regioselective methylation of 5-acetyluracil at the N1 position. The uracil ring has two potential sites for N-alkylation (N1 and N3). The acidity of the N1-H proton is generally higher than that of the N3-H proton, which can be exploited for selective alkylation under controlled conditions.

Primary Method: Direct N1-Methylation with Methyl Iodide

Direct methylation using a methylating agent in the presence of a suitable base is a straightforward approach. The choice of base and solvent is crucial for achieving high regioselectivity.

Reaction Scheme:

Figure 3: General scheme for the N1-methylation of 5-acetyluracil.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-acetyluracil (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a mild base like potassium carbonate (K₂CO₃) (1.1 equivalents).

  • Methylation: Stir the suspension at room temperature for 30 minutes. Then, add methyl iodide (1.1 equivalents) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to expedite the reaction. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, pour the mixture into ice-water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it solvates the potassium carbonate and the uracil anion, facilitating the nucleophilic attack on methyl iodide.

  • Mild Base: Potassium carbonate is a sufficiently strong base to deprotonate the more acidic N1-proton of the uracil ring preferentially, leading to higher N1-selectivity. Stronger bases like sodium hydride can lead to the formation of the dianion and a mixture of N1 and N3-alkylated products.

  • Methyl Iodide: It is a reactive and commonly used methylating agent for such transformations.

Alternative Method: N1-Methylation using Dimethyl Sulfate

Dimethyl sulfate is another effective and often more economical methylating agent that can be used as an alternative to methyl iodide.[4] The reaction conditions are similar.

Experimental Protocol:

  • Reaction Setup: Suspend 5-acetyluracil (1.0 equivalent) and potassium carbonate (1.1 equivalents) in acetone.

  • Methylation: Add dimethyl sulfate (1.1 equivalents) to the suspension.

  • Reaction: Reflux the reaction mixture for 4-6 hours.

  • Work-up: After cooling, filter off the potassium carbonate. Evaporate the acetone from the filtrate.

  • Isolation: Dissolve the residue in a suitable organic solvent like chloroform, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify by recrystallization or column chromatography.

Caution: Dimethyl sulfate is highly toxic and carcinogenic and must be handled with extreme care in a well-ventilated fume hood.

Comparison of N1-Methylation Methods
FeatureMethyl IodideDimethyl Sulfate
Methylating Agent CH₃I(CH₃)₂SO₄
Base K₂CO₃K₂CO₃
Solvent DMFAcetone
Temperature Room Temperature to 50 °CReflux
Reaction Time 12-24 hours4-6 hours
Typical Yield GoodGood
Advantages Milder reaction conditionsMore economical
Disadvantages Longer reaction timeHighly toxic and carcinogenic

Conclusion

The synthesis of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione can be reliably achieved through a two-step process involving C5-acetylation of uracil followed by regioselective N1-methylation. For the acetylation step, both Friedel-Crafts acylation and a modified Vilsmeier-Haack reaction are viable options, with the latter offering a shorter reaction time and avoiding the use of aluminum chloride. For the N1-methylation, direct alkylation with either methyl iodide or dimethyl sulfate in the presence of a mild base provides a straightforward route to the desired product, with the choice of methylating agent often depending on a balance between reaction conditions, cost, and safety considerations.

The protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to independently synthesize and further investigate this important pyrimidine derivative. Careful attention to the experimental details and safety precautions is paramount for successful and safe execution.

References

  • Ressner, E. C., Fraher, P., Edelman, M. S., & Mertes, M. P. (1976). Synthesis of 5-substituted uracil derivatives. Journal of medicinal chemistry, 19(1), 194–196. [Link]

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Warren, J. D., MacMillan, J. H., & Washburne, S. S. (1975). Facile N-Methylation Reaction of Amide Functional Heterocycles with Dimethyl Sulfate. The Journal of Organic Chemistry, 40(6), 743–745. [Link]

  • Prajapati, D., & Sandhu, J. S. (1987). A new synthesis of 5-acetyluracils. Synthesis, 1987(4), 342-343.
  • Srivastava, P. C., & Robins, R. K. (1983). Synthesis and biological activity of certain 5-(iodovinyl)-2'-deoxyuridines. Journal of medicinal chemistry, 26(3), 445–448. [Link]

  • Senda, S., Hirota, K., & Asao, T. (1977). A New, Convenient Synthesis of 5-Acyluracils. Journal of the American Chemical Society, 99(22), 7358–7359. [Link]

  • Jain, S., & Pathak, D. (2012). Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis. Journal of the Indian Chemical Society, 89(11), 1527-1549.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 49, 1-330.

Sources

Validation

Benchmarking 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione against other pyrimidine-based drugs

Topic: Benchmarking 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione against other pyrimidine-based drugs Content Type: Publish Comparison Guide Executive Summary: The Scaffold vs. The Standard In the landscape of pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione against other pyrimidine-based drugs Content Type: Publish Comparison Guide

Executive Summary: The Scaffold vs. The Standard

In the landscape of pyrimidine-based therapeutics, 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione (hereafter referred to as AMU ) occupies a distinct niche. Unlike 5-Fluorouracil (5-FU) , which serves as a terminal cytotoxic agent, AMU functions primarily as a privileged scaffold . It is a high-value intermediate used to synthesize complex heterocyclic systems—most notably pyrido[2,3-d]pyrimidines —which exhibit potent kinase inhibitory activity (e.g., PIM-1, EGFR) and antiviral properties.

This guide benchmarks AMU not as a direct competitor in monotherapy, but as a superior structural precursor for next-generation targeted therapies, contrasting its physicochemical profile and downstream bioactivity against established pyrimidine standards like 5-FU and Methyluracil.

Physicochemical Benchmarking

To understand the utility of AMU in drug design, we must first compare its fundamental properties with the industry standards. AMU’s acetyl group at the C-5 position provides a critical "chemical handle" for cyclization reactions that is absent in 5-FU and Methyluracil.

Table 1: Comparative Physicochemical Profile
Feature5-Acetyl-1-methyluracil (AMU) 5-Fluorouracil (5-FU) Methyluracil (6-Methyluracil)
CAS Registry 36980-85-551-21-8626-48-2
Molecular Weight 168.15 g/mol 130.08 g/mol 126.11 g/mol
Role Precursor / Scaffold Active API (Antimetabolite)Active API (Tissue Repair)
C-5 Substituent Acetyl (-COCH₃)Fluorine (-F)Hydrogen (-H)
N-1 Substituent Methyl (-CH₃)Hydrogen (-H)Hydrogen (-H)
Lipophilicity (LogP) ~ -0.9 (Predicted)-0.89-1.15
H-Bond Donors 0 (N1 is methylated)22
Key Reactivity Condensation (Knoevenagel)Metabolic Activation (Ribosylation)Anabolic Stimulation

Expert Insight: The methylation at N-1 in AMU prevents glycosylation at this position, directing chemical modifications solely to the C-5 acetyl group. This makes AMU an ideal "anchoring" block for building fused ring systems without the need for extensive protecting group strategies required for 5-FU or uracil.

Mechanism of Action & Biological Potential

While 5-FU acts by inhibiting thymidylate synthase (causing "thymineless death"), AMU-derived compounds operate via targeted kinase inhibition .

Comparative Efficacy Data

The true potency of AMU is realized when it is converted into pyrido[2,3-d]pyrimidines . Below is a benchmark of an AMU-derived inhibitor against standard chemotherapeutics.

Table 2: Bioactivity Benchmark (AMU-Derivative vs. Standard)
Compound ClassTarget MechanismPotency (IC₅₀)Specificity
AMU-Derivative (Compound 4*)PIM-1 Kinase Inhibitor 11.4 nM High (Targeted)
5-Fluorouracil DNA/RNA Antimetabolite~1–10 µM (Cell dependent)Low (Systemic Toxicity)
Staurosporine Broad Kinase Inhibitor16.7 nMLow (Broad Spectrum)

*Data Source: Derived from pyrido[2,3-d]pyrimidine synthesis studies [1].

Analysis: The AMU-derived candidate demonstrates nanomolar potency against PIM-1 kinase, a driver of breast and liver cancers, outperforming the broad-spectrum toxicity of 5-FU in specific targeted assays.

Experimental Protocol: Synthesis of Bioactive Derivatives

To validate the utility of AMU, we provide a standardized protocol for converting it into a bioactive pyrido[2,3-d]pyrimidine scaffold. This "One-Pot" synthesis is a gold standard for demonstrating AMU's reactivity.

Protocol: Bismuth(III)-Catalyzed One-Pot Synthesis

Objective: Synthesize 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile (Potential PIM-1 Inhibitor) from AMU.

Reagents:

  • Substrate: 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione (AMU) (1.0 mmol)

  • Reagent A: Malononitrile (1.0 mmol)

  • Reagent B: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Catalyst: Bi(OTf)₃ (10 mol%)

  • Solvent: Ethanol (5 mL)

Workflow:

  • Charge: Add AMU, Malononitrile, Aldehyde, and Bi(OTf)₃ into a round-bottom flask containing Ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

  • Monitor: Check reaction progress via TLC (Ethyl Acetate:Hexane 1:1). Completion is typically observed within 3–5 hours .

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate.

  • Purification: Filter the solid precipitate. Wash with cold ethanol and water. Recrystallize from EtOH/DMF if necessary.

  • Yield: Expected yield ranges from 85–92% .

Validation Check:

  • IR Spectrum: Look for nitrile (-CN) stretch at ~2200 cm⁻¹ and amino (-NH₂) bands at 3300–3400 cm⁻¹.

  • ¹H NMR: Disappearance of the aldehyde proton (9–10 ppm) and appearance of the amino group (singlet, ~7.0 ppm).

Visualizations

Figure 1: The "Scaffold-to-Drug" Transformation Pathway

This diagram illustrates how AMU serves as the central hub for generating diverse therapeutic classes, contrasting with the metabolic activation of 5-FU.

DrugPathways cluster_0 Synthetic Pathway (AMU) cluster_1 Metabolic Pathway (5-FU) AMU 5-Acetyl-1-methyluracil (AMU) Intermediates Knoevenagel Condensation AMU->Intermediates + Aldehyde + Malononitrile Target Pyrido[2,3-d]pyrimidine (Kinase Inhibitor) Intermediates->Target Cyclization FU 5-Fluorouracil (5-FU) Metabolism Ribosylation (Phosphorylation) FU->Metabolism In Vivo ActiveFU FdUMP (TS Inhibitor) Metabolism->ActiveFU Inhibition

Caption: Comparison of AMU's synthetic transformation into a kinase inhibitor versus 5-FU's metabolic activation into a cytotoxic nucleotide.

Figure 2: Chemical Space & Reactivity Map

A logical map detailing why AMU is preferred for specific drug design campaigns over simple uracil.

ReactivityMap AMU AMU (Scaffold) C5 C-5 Acetyl Group (Electrophilic Center) AMU->C5 Possesses N1 N-1 Methyl Group (Blocking Group) AMU->N1 Possesses App1 Fused Heterocycles (Pyrido-pyrimidines) C5->App1 Enables App2 Prevent Glycosylation (Stable Pharmacophore) N1->App2 Ensures

Caption: Structural features of AMU that dictate its utility in medicinal chemistry.

References

  • Tantawy, E. S., et al. (2024).[1] "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Advances, 14, 11098-11111.[1] Link[1]

  • Saglam, D. & Turgut, Z. (2022).[2] "One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate." International Journal of Organic Chemistry, 12, 11-27.[2] Link

  • BenchChem Technical Support. (2025). "Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs in Oncology." BenchChem Comparative Guides. Link

  • Longley, D. B., et al. (2003). "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer, 3, 330–338. Link

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Comparative

A Head-to-Head Comparison of Analytical Techniques for 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione is paramount for its potential role in various biological and pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione is paramount for its potential role in various biological and pharmaceutical contexts. This guide provides an in-depth, head-to-head comparison of key analytical techniques for the analysis of this N-methylated pyrimidine derivative. The methodologies and performance data presented herein are synthesized from established analytical principles for similar compounds and are intended to serve as a comprehensive resource for method development and validation.

Introduction to 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione, a derivative of the uracil scaffold, presents unique analytical challenges due to its polarity and potential for specific interactions. The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. This guide will explore High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the quantification of chromophore-containing compounds like 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione. The acetyl and pyrimidinedione moieties contribute to its UV absorbance, making this a suitable method for concentration determination in relatively clean sample matrices.

Principle of HPLC-UV

HPLC separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase packed in a column. For a polar compound like 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione, a reversed-phase (RP) column, where the stationary phase is nonpolar, is typically employed. The separated analyte is then detected by a UV-Vis detector as it elutes from the column. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Accurately weigh and dissolve the 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1-100 µg/mL).

  • For unknown samples, dissolve them in the mobile phase and filter through a 0.22 µm syringe filter to remove particulate matter before injection.[1]

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 20:80 v/v) with 0.1% formic acid to ensure good peak shape. The polarity of pyrimidine derivatives necessitates a highly aqueous mobile phase for retention on a C18 column.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: Wavelength set at the absorption maximum (λmax) of the analyte, which is anticipated to be around 260-270 nm based on the uracil chromophore.[2][3]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.

  • Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard/ Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (λmax) separate->detect chromatogram Generate Chromatogram detect->chromatogram calibrate Construct Calibration Curve chromatogram->calibrate quantify Quantify Analyte calibrate->quantify

Caption: A typical workflow for the quantitative analysis of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in complex matrices such as biological fluids, LC-MS/MS is the technique of choice.[7][8]

Principle of LC-MS/MS

LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion (the protonated or deprotonated molecule). This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[9]

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Prepare calibration standards in the relevant matrix (e.g., plasma, urine) to account for matrix effects.

  • For biological samples, a protein precipitation step is often necessary. Add a cold organic solvent like acetonitrile (in a 3:1 ratio to the sample volume), vortex, and centrifuge to pellet the proteins.[1]

  • The resulting supernatant can be diluted and directly injected or further purified using solid-phase extraction (SPE).

2. LC-MS/MS System and Conditions:

  • LC System: A UHPLC system is often preferred for faster analysis and better resolution.

  • Column: A C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used. A HILIC column may provide better retention for this polar analyte.[10]

  • Mobile Phase: A gradient elution is typically used, for example, from 95% aqueous mobile phase (e.g., water with 0.1% formic acid) to 95% organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is expected to be efficient for this molecule, forming the [M+H]+ ion.

  • MRM Transitions: The precursor ion would be the protonated molecule (m/z 169.06). Product ions would be determined by infusing a standard solution and performing a product ion scan.

3. Data Analysis:

  • A calibration curve is constructed using the peak area ratios of the analyte to an internal standard.

  • The concentration of the analyte in unknown samples is determined from this curve.

  • Validation is performed according to regulatory guidelines, with a focus on matrix effects, recovery, and stability.[11]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Sample in Biological Matrix precipitate Protein Precipitation start->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize mrm MRM Detection ionize->mrm chromatogram Generate MRM Chromatogram mrm->chromatogram calibrate Calibration with Internal Standard chromatogram->calibrate quantify Quantify Analyte calibrate->quantify

Caption: A generalized workflow for the bioanalytical quantification of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione, derivatization is necessary to increase their volatility and thermal stability.[12]

Principle of GC-MS

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its partitioning between the gas phase and a liquid or solid stationary phase coated on the inside of a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation and Derivatization:

  • The sample must be dry before derivatization. Lyophilization or evaporation under a stream of nitrogen can be used.

  • Silylation: A common derivatization technique for compounds with active hydrogens (-OH, -NH). A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogen with a trimethylsilyl (TMS) group.[13][14][15] The reaction is typically carried out by heating the sample with the derivatizing agent in a suitable solvent (e.g., pyridine or acetonitrile) at 60-80 °C for 30-60 minutes.[16]

2. GC-MS System and Conditions:

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for separating the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program: A temperature gradient is used to elute the compounds, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

3. Data Analysis:

  • The analyte is identified by its retention time and mass spectrum.

  • Quantification is achieved by creating a calibration curve using a derivatized standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Dry Sample derivatize Derivatization (e.g., Silylation) start->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection (Scan or SIM) ionize->detect chromatogram Generate Total Ion Chromatogram detect->chromatogram spectrum Identify by Mass Spectrum chromatogram->spectrum quantify Quantify (SIM mode) spectrum->quantify

Caption: A schematic of the GC-MS analysis workflow for 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione, including the essential derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR).

Principle of NMR

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of the nucleus influences this frequency, providing detailed information about the molecular structure. For quantitative analysis, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: 1H-NMR Analysis

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).

  • Add a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

2. NMR Spectrometer and Parameters:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquire a proton (1H) NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.

3. Data Analysis:

  • Identify a well-resolved signal of the analyte and the internal standard.

  • Integrate the signals and calculate the concentration of the analyte relative to the known concentration of the internal standard.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective technique for the quantification of compounds that absorb light in the ultraviolet-visible region.

Principle of UV-Vis Spectrophotometry

This technique measures the absorption of UV or visible light by a sample. The absorbance is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert law).

Experimental Protocol: UV-Vis Analysis

1. Sample Preparation:

  • Dissolve the sample in a UV-transparent solvent (e.g., water, ethanol, or acetonitrile).

  • Prepare a series of standard solutions of known concentrations.

2. Spectrophotometer and Measurement:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Scan the absorbance from approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the standard and unknown solutions at the λmax.

3. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the unknown sample from its absorbance using the calibration curve.

Head-to-Head Comparison

FeatureHPLC-UVLC-MS/MSGC-MSNMRUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection.Chromatographic separation of volatile compounds with mass-based detection.Nuclear magnetic resonance of atomic nuclei.Measurement of UV light absorption.
Selectivity Moderate; relies on chromatographic resolution.Very High; based on retention time and mass-to-charge ratio.High; based on retention time and mass spectrum.High; provides structural information.Low; susceptible to interference from other absorbing compounds.
Sensitivity Good (µg/mL to ng/mL).Excellent (ng/mL to pg/mL).[7]Good (ng/mL to pg/mL), but requires derivatization.[17]Low (mg/mL).Moderate (µg/mL).
Quantitative Accuracy High, with proper validation.Very High, with the use of internal standards.High, with proper derivatization and internal standards.Very High (qNMR), as it's a primary ratio method.Moderate; depends on sample purity.
Sample Preparation Simple (dissolution and filtration).[1]Moderate (protein precipitation, SPE).Complex (requires drying and derivatization).[12]Simple (dissolution in deuterated solvent).Very Simple (dissolution).
Instrumentation Cost Moderate.High.High.Very High.Low.
Throughput High.High.Moderate.Low.High.
Best For Routine quality control, purity assessment.Bioanalysis, trace-level quantification in complex matrices.Analysis of volatile impurities or when derivatization is feasible.Structural elucidation, absolute quantification without a standard curve.Quick concentration checks of pure samples.

Conclusion

The choice of the optimal analytical technique for 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione is dictated by the specific analytical challenge. For routine quantification in well-defined matrices, HPLC-UV offers a balance of performance and cost-effectiveness. When high sensitivity and selectivity are paramount, particularly in complex biological samples, LC-MS/MS is the superior method. GC-MS is a viable option if derivatization is incorporated into the workflow, especially for identifying volatile impurities. NMR serves as an indispensable tool for definitive structural confirmation and for primary quantitative measurements. Finally, UV-Vis spectrophotometry is a simple and rapid method for concentration determination of pure samples.

A thorough method development and validation process, in accordance with ICH guidelines, is essential to ensure the reliability and accuracy of the data generated by any of these techniques.[6]

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management and disposal of chemical reagents are...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the disposal of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione (CAS No. 36980-85-5), grounded in established safety principles and regulatory compliance.

While specific, detailed hazard data for this particular compound is not widely available, the foundational principles of chemical safety dictate that any substance with incomplete toxicological information should be handled as if it were hazardous.[1] This approach ensures the highest level of protection for personnel and the environment. This guide, therefore, is built upon the robust framework of regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and the Precautionary Principle

The first step in any disposal plan is a thorough understanding of the material's potential hazards. For 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione, publicly available GHS classification data is limited.[2] However, related pyrimidinedione-containing compounds, such as the antiviral drug Zidovudine, are classified with potential health hazards, including suspicion of causing genetic defects, cancer, and damage to fertility or an unborn child.[3][4]

Core Directive: Based on this information and the precautionary principle, all materials containing or contaminated with 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sewer system.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, the proper selection and use of PPE are non-negotiable. This equipment serves to prevent accidental exposure via inhalation, skin contact, or eye contact.

PPE CategoryItemSpecification & Rationale
Eye Protection Safety Goggles or GlassesMust be ANSI Z87.1 certified. This prevents splashes of liquids or fine powders from contacting the eyes.[7]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended to protect against potential skin irritation or absorption. Always inspect gloves for tears or holes before use.[7]
Body Protection Laboratory CoatA standard lab coat protects against incidental contact and contamination of personal clothing.[7]
Respiratory RespiratorUse is recommended if there is a risk of generating dust or aerosols, especially in poorly ventilated areas.[7]

On-Site Waste Management: Segregation and Accumulation

Proper waste management begins at the point of generation. The EPA's regulations for laboratories provide a clear framework for accumulating waste safely before its final disposal.[5][8]

Step-by-Step Waste Collection Protocol
  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, at or near where the waste is generated, for the waste container.[8][9] This area must be under the control of laboratory personnel.[10]

  • Select a Compatible Container:

    • Use a container made of a material compatible with the chemical waste (e.g., high-density polyethylene). The container must be in good condition, free of leaks, and have a secure, leak-proof closure.[1][10]

    • If collecting liquid waste, do not fill the container beyond 90% capacity to allow for vapor expansion.[11]

  • Label the Container (Before Use):

    • Affix a hazardous waste label to the empty container.

    • The label must clearly state the words "Hazardous Waste".[8][12]

    • Write the full, unabbreviated chemical name: "5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione".[10]

    • List all constituents of the waste, including solvents, by percentage.

  • Segregate Incompatible Materials: Store the waste container away from incompatible materials, such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides, to prevent dangerous chemical reactions.[1][13] Use secondary containment tubs to enforce this separation.

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[1][10] This minimizes the release of vapors and prevents spills.

Spill Management Protocol

Accidents can happen, but a clear and practiced response plan can significantly mitigate the consequences. All materials used to clean a spill of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione must be disposed of as hazardous waste.[1]

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_emergency Emergency Protocol spill Spill Occurs assess Assess Spill Size & Risk spill->assess alert Alert Personnel & Restrict Area assess->alert Minor Spill (Manageable by Lab Staff) evacuate Evacuate Area assess->evacuate Major Spill (Uncontrolled or Unknown Risk) don_ppe Don Appropriate PPE alert->don_ppe contain Contain with Inert Material (Vermiculite, Sand) don_ppe->contain collect Collect Contaminated Material into a Labeled Waste Container contain->collect decon Decontaminate Spill Area collect->decon final_disposal Dispose of All Materials as Hazardous Waste decon->final_disposal contact_ehs Contact EHS / Emergency Response evacuate->contact_ehs contact_ehs->final_disposal

Caption: Spill Response Workflow for 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione.

Detailed Spill Cleanup Methodology
  • Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.[6]

  • Protect Personnel: Before attempting cleanup, ensure you are wearing the appropriate PPE as detailed in Section 2.[6]

  • Containment: For solid spills, carefully sweep up the material. For liquid spills, cover and absorb the spill with an inert material like vermiculite, sand, or earth.[14] Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the contained material and absorbent into a suitable, leak-proof container. Seal the container and label it clearly as "Hazardous Waste" with a description of the contents (e.g., "Spill cleanup debris with 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione").[6]

  • Decontamination: Clean the spill area with soap and water, and collect any cleaning materials (wipes, etc.) into the same hazardous waste container.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department, regardless of size.

Final Disposal Pathway: The Role of EHS

The ultimate disposal of chemical waste is a regulated process that must be handled by trained professionals. Laboratory personnel are responsible for the safe collection and accumulation of waste; a licensed contractor performs the final disposal.[7]

  • Waste Pickup: Once your waste container is full (or within your institution's specified time limit, often 6-12 months for SAAs), contact your EHS department to schedule a pickup.[9][15]

  • Transportation: EHS will transport the waste from your lab's SAA to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal company.[8][12]

  • Method of Disposal: The standard and required method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6] This process ensures the complete destruction of the compound.

This structured approach, rooted in regulatory compliance and a culture of safety, ensures that the disposal of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione is conducted in a manner that protects you, your colleagues, and the wider community.

References

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